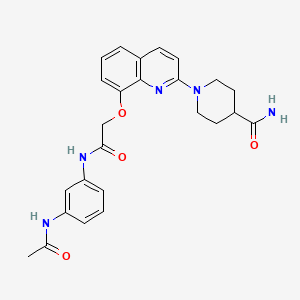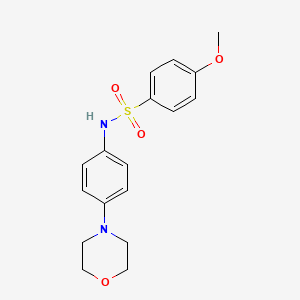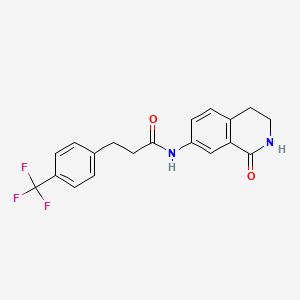
N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has an amide group (-CONH2), a common feature in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Polymer Synthesis and Properties
Compounds with intricate molecular structures, including those similar to the mentioned compound, have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials show significant solubility in common organic solvents and exhibit high thermal stability, with degradation temperatures ranging widely, indicating their potential application in high-performance materials and engineering applications (Butt et al., 2005).
Anticancer Activity
Derivatives closely related to the compound have been studied for their potential as anticancer agents. For instance, compounds synthesized from similar chemical frameworks have shown promising anticancer activity, with specific derivatives exhibiting marked inhibition against various cancer cell lines, demonstrating the role these compounds can play in developing new therapeutic agents (Huang et al., 2020).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of compounds with structural similarities to "N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." These studies have led to the synthesis of derivatives that exhibit significant antibacterial and antifungal activities, as well as antioxidant properties, highlighting their potential in addressing microbial resistance and oxidative stress-related diseases (Ravichandiran et al., 2015).
Drug Design and Development
The chemical complexity of the compound in focus is indicative of its potential utility in drug design and development. Similar compounds have been identified as key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases. This underscores the importance of such compounds in medicinal chemistry and pharmaceutical research (Desai et al., 2013).
Future Directions
Properties
| 888432-05-1 | |
Molecular Formula |
C20H16ClF2N5O3S |
Molecular Weight |
479.89 |
IUPAC Name |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H16ClF2N5O3S/c1-9-2-4-11(7-12(9)21)25-15(29)8-32-20-27-17(24)16(19(31)28-20)26-18(30)10-3-5-13(22)14(23)6-10/h2-7H,8H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
KPGFZXPZNNEVIW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)
![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)



![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)
